molecular formula C9H11NO3 B13568267 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid

Cat. No.: B13568267
M. Wt: 181.19 g/mol
InChI Key: QGBOVZIKTIHSIL-UHFFFAOYSA-N
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Description

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid is an organic compound with the molecular formula C9H11NO3 It features a cyclobutyl ring attached to an oxazole ring, with an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyclobutylamine derivative, with an oxazole ring-forming reagent. The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels .

Industrial Production Methods

Industrial production of 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(Isoxazol-3-yl)cyclobutyl)acetic acid
  • 3-Cyclobutyl-1,2,4-oxadiazol-5-amine
  • 1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-phenylurea

Uniqueness

2-[1-(1,2-Oxazol-3-yl)cyclobutyl]acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid

InChI

InChI=1S/C9H11NO3/c11-8(12)6-9(3-1-4-9)7-2-5-13-10-7/h2,5H,1,3-4,6H2,(H,11,12)

InChI Key

QGBOVZIKTIHSIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(=O)O)C2=NOC=C2

Origin of Product

United States

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